Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate
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Overview
Description
Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl bromoacetate and other heterocyclic precursors. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form new ring structures
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl bromoacetate
- Tert-butyl 3-bromopropionate
- Tert-butyl 2-bromopropanoate
Uniqueness
Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C15H20BrN3O3 |
---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
tert-butyl 5-bromo-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-triene-12-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(20)18-4-5-19-11(8-18)9-21-12-6-10(16)7-17-13(12)19/h6-7,11H,4-5,8-9H2,1-3H3 |
InChI Key |
HWLZRKMRIZXCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC3=C2N=CC(=C3)Br |
Origin of Product |
United States |
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